Benzamide, N-(1,2-dimethylpropyl)-
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Overview
Description
Benzamide, N-(1,2-dimethylpropyl)- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid where the carboxylic acid group is replaced by an amide group. This particular compound is characterized by the presence of a 1,2-dimethylpropyl group attached to the nitrogen atom of the amide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, N-(1,2-dimethylpropyl)-, can be achieved through the direct condensation of benzoic acids and amines. This reaction is often facilitated by the presence of catalysts such as Lewis acids. For instance, a green and efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly nature.
Industrial Production Methods
Industrial production of benzamide derivatives typically involves the reaction of benzoic acid with appropriate amines under high-temperature conditions. The process may also involve the use of solvents and catalysts to enhance the reaction rate and yield. The choice of reaction conditions and catalysts can vary depending on the specific benzamide derivative being synthesized.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(1,2-dimethylpropyl)-, like other benzamides, can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of amines or other reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by the presence of catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of benzamides include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., Lewis acids). The specific conditions, such as temperature and solvent choice, can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of Benzamide, N-(1,2-dimethylpropyl)- depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Benzamide, N-(1,2-dimethylpropyl)- has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Benzamide derivatives are often studied for their biological activities, including their potential as enzyme inhibitors or modulators of biological pathways.
Medicine: Some benzamide derivatives have therapeutic potential and are investigated for their pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Benzamide derivatives are used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals due to their versatile chemical properties.
Mechanism of Action
The mechanism of action of Benzamide, N-(1,2-dimethylpropyl)- involves its interaction with specific molecular targets and pathways. For instance, some benzamide derivatives are known to inhibit enzymes by binding to their active sites, thereby modulating their activity. The specific molecular targets and pathways can vary depending on the derivative and its intended application.
Comparison with Similar Compounds
Benzamide, N-(1,2-dimethylpropyl)- can be compared with other similar benzamide derivatives, such as:
- N-methylbenzamide
- N-ethylbenzamide
- N-propylbenzamide
These compounds share a common benzamide core structure but differ in the nature of the substituent attached to the nitrogen atom
Properties
CAS No. |
80936-86-3 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(3-methylbutan-2-yl)benzamide |
InChI |
InChI=1S/C12H17NO/c1-9(2)10(3)13-12(14)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,13,14) |
InChI Key |
KKBKGTAWGJLBPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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